3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine
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Overview
Description
3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine can be achieved through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This intermediate is then treated with molecular iodine and subsequently with hydroxylamine to form the isoxazole ring . Another method involves the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and microwave-assisted synthesis are common techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- 3-(4-Methoxy-phenyl)-isoxazol-5-yl]-methanol
- 3-(4-Fluoro-phenyl)-isoxazol-5-yl]-methanol
Uniqueness
3-(3-Fluoro-2-methoxy-phenyl)isoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9FN2O2 |
---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
3-(3-fluoro-2-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9FN2O2/c1-14-10-6(3-2-4-7(10)11)8-5-9(12)15-13-8/h2-5H,12H2,1H3 |
InChI Key |
PLXHXRVKGZKCKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)C2=NOC(=C2)N |
Origin of Product |
United States |
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